molecular formula C10H12F2N2O B13250734 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13250734
M. Wt: 214.21 g/mol
InChI Key: OYLXNEMPXXKHRF-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and agriculture. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate pyrimidine derivatives with difluoromethylating agents. One common method involves the use of difluoromethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and specificity towards these targets. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one stands out due to its difluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

2-(difluoromethyl)-7-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H12F2N2O/c1-6-2-3-8-13-7(10(11)12)4-9(15)14(8)5-6/h4,6,10H,2-3,5H2,1H3

InChI Key

OYLXNEMPXXKHRF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N2C1)C(F)F

Origin of Product

United States

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